molecular formula C19H21NOS2 B1359501 4-Thiomethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-57-5

4-Thiomethyl-4'-thiomorpholinomethyl benzophenone

Cat. No. B1359501
M. Wt: 343.5 g/mol
InChI Key: NHXXFKZVRFDKHM-UHFFFAOYSA-N
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Description

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound . The molecule contains a total of 46 bonds, including 25 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 sulfides . It consists of 44 atoms: 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Sulfur atoms .


Molecular Structure Analysis

The molecular structure of 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is complex, with a total of 46 bonds. It includes 25 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 sulfides .

Scientific Research Applications

1. Antineoplastic Applications

A study conducted by Al‐Ghorbani et al. (2017) synthesized a series of novel benzophenone analogues, including those with morpholine conjugation, which were evaluated for their antiproliferative activity against various types of neoplastic cells. The findings indicated that certain structural modifications, including a methyl group on the B ring of benzophenone, were essential for antiproliferative activity. These compounds exhibited potential in cancer progression inhibition through mechanisms like cell cycle arrest and apoptosis induction (Al‐Ghorbani et al., 2017).

2. Photochemical Properties

Dormán et al. (2016) discussed the wide applications of benzophenone (BP) photochemistry in bioorganic chemistry and material science. BP photophores, upon excitation, form a biradicaloid triplet state, which has numerous applications in biological and material sciences, such as binding site mapping and surface grafting (Dormán et al., 2016).

3. Synthesis and Antitumor Activity

Kumazawa et al. (1997) synthesized novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, which exhibited significant cytotoxic activity against various cancer cells in vitro. These compounds also showed considerable antitumor activity in vivo, indicating their potential as antineoplastic agents (Kumazawa et al., 1997).

4. Environmental Applications

Zhou et al. (2018) focused on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenones from water. Their study highlights the importance of developing cost-effective and environmentally friendly methods for the removal of potentially harmful compounds like benzophenones from water sources (Zhou et al., 2018).

5. Photoreactive Polymer Research

Lin et al. (2015) synthesized photoreactive polymers bearing zwitterionic phosphorylcholine and benzophenone groups, which were used as surface modifiers for biomaterials. These polymers, sensitive to UV irradiation, have applications in creating highly hydrophilic surfaces with potential biomedical applications (Lin et al., 2015).

6. Photopolymerization Initiators

Fouassier et al. (1995) explored the efficiency of photoinitiators of polymerization, focusing on benzophenone derivatives. Their research provides insights into the excited state properties of these compounds and their applications in photopolymerization processes, highlighting the impact of molecular substitutions on reactivity (Fouassier et al., 1995).

properties

IUPAC Name

(4-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXFKZVRFDKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642910
Record name [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiomethyl-4'-thiomorpholinomethyl benzophenone

CAS RN

898782-57-5
Record name [4-(Methylthio)phenyl][4-(4-thiomorpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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